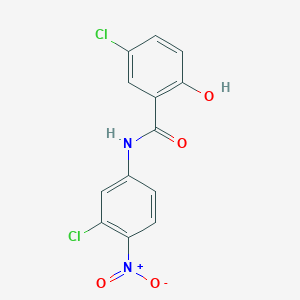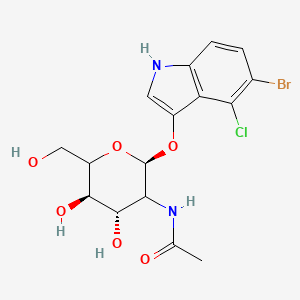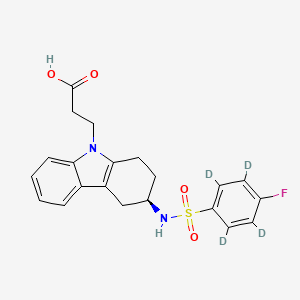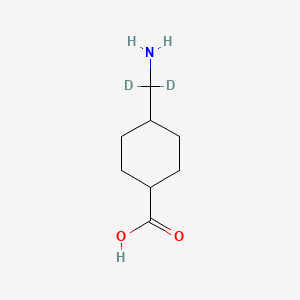![molecular formula C12H12N4O5 B12399766 9-[(2R,4S,5R)-3-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12399766.png)
9-[(2R,4S,5R)-3-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 9-[(2R,4S,5R)-3-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one is a nucleoside analog that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is structurally characterized by a purine base attached to a modified ribose sugar, making it a crucial component in various biochemical processes and therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-[(2R,4S,5R)-3-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Glycosylation: The initial step involves the glycosylation of a purine base with a protected ribose derivative.
Deprotection: The protecting groups on the ribose are then removed under acidic or basic conditions.
Functional Group Modification: The hydroxyl groups on the ribose are selectively oxidized or reduced to achieve the desired functional groups.
Final Coupling: The ethynyl group is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
9-[(2R,4S,5R)-3-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one: undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Palladium catalysts and bases like triethylamine (TEA) are often employed in substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can have different biological and chemical properties.
科学的研究の応用
9-[(2R,4S,5R)-3-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one: has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in nucleic acid metabolism and enzyme interactions.
Medicine: Investigated for its potential as an antiviral and anticancer agent.
Industry: Utilized in the development of diagnostic tools and biochemical assays.
作用機序
The compound exerts its effects primarily through its interaction with nucleic acids and enzymes involved in DNA and RNA synthesis. It can act as a chain terminator in nucleic acid replication, thereby inhibiting the proliferation of viruses and cancer cells. The molecular targets include DNA polymerases and reverse transcriptases, which are crucial for the replication of genetic material.
類似化合物との比較
9-[(2R,4S,5R)-3-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one: is unique due to its ethynyl group, which imparts distinct chemical and biological properties. Similar compounds include:
8-methoxyguanosine: Differing by the presence of a methoxy group instead of an ethynyl group.
6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purine-2-thione: Featuring an amino and thione group.
These compounds share structural similarities but differ in their functional groups, leading to variations in their reactivity and biological activity.
特性
分子式 |
C12H12N4O5 |
|---|---|
分子量 |
292.25 g/mol |
IUPAC名 |
9-[(2R,4S,5R)-3-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C12H12N4O5/c1-2-12(20)8(18)6(3-17)21-11(12)16-5-15-7-9(16)13-4-14-10(7)19/h1,4-6,8,11,17-18,20H,3H2,(H,13,14,19)/t6-,8+,11-,12?/m1/s1 |
InChIキー |
RSQIETLALZCXER-FMSDMSHPSA-N |
異性体SMILES |
C#CC1([C@H]([C@H](O[C@H]1N2C=NC3=C2N=CNC3=O)CO)O)O |
正規SMILES |
C#CC1(C(C(OC1N2C=NC3=C2N=CNC3=O)CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


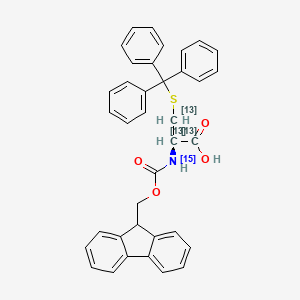
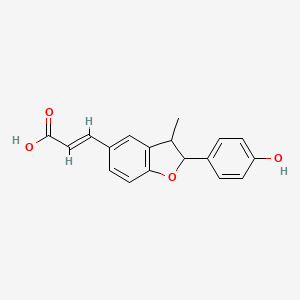
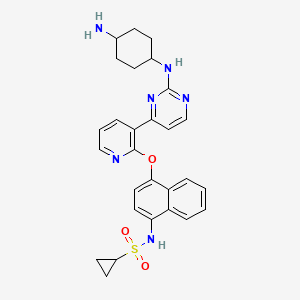
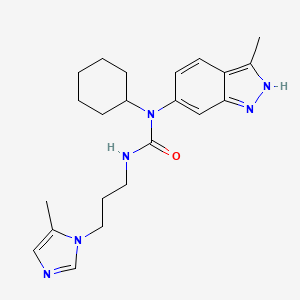
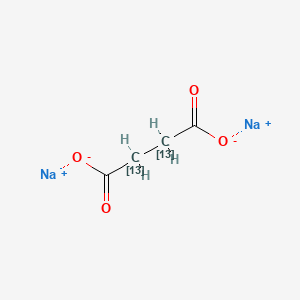

![2-[1-[4-[(3,4-Dichlorobenzoyl)amino]benzoyl]isoquinolin-4-yl]acetic acid](/img/structure/B12399734.png)
![[(2R,3S,4R,5R,6S,8S,10R,11R,12R,15S)-3,4,6,11-tetraacetyloxy-2-hydroxy-1,15-dimethyl-9-methylidene-14-oxo-8-[(E)-3-phenylprop-2-enoyl]oxy-16-oxatetracyclo[10.5.0.02,15.05,10]heptadecan-5-yl]methyl benzoate](/img/structure/B12399738.png)
